Bis(methylcyclopentadienyl)nickel(II)

Catalog No.
S1504201
CAS No.
1293-95-4
M.F
C12H14Ni
M. Wt
216.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(methylcyclopentadienyl)nickel(II)

CAS Number

1293-95-4

Product Name

Bis(methylcyclopentadienyl)nickel(II)

IUPAC Name

2-methylcyclopenta-1,3-diene;nickel(2+)

Molecular Formula

C12H14Ni

Molecular Weight

216.93 g/mol

InChI

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2

InChI Key

YNSOQZSDZJQQRM-UHFFFAOYSA-N

SMILES

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni]

Canonical SMILES

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2]

Catalyst for Organic Synthesis

Bis(methylcyclopentadienyl)nickel(II) serves as a catalyst in various organic reactions, such as:

  • Polymerization: It can initiate the polymerization of olefins, which are hydrocarbons with one or more double bonds. This process is crucial for the production of various polymers like polyethylene and polypropylene. Source: )
  • Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different molecules. Bis(methylcyclopentadienyl)nickel(II) can be used as a catalyst in different cross-coupling reactions, enabling the synthesis of complex organic molecules. Source:

Precursor for Inorganic Materials

Bis(methylcyclopentadienyl)nickel(II) is a valuable precursor for the synthesis of various inorganic materials, including:

  • Nickel nanoparticles: Due to its volatility, bis(methylcyclopentadienyl)nickel(II) can be used in chemical vapor deposition (CVD) to create thin films and well-defined nickel nanoparticles. These nanoparticles find applications in catalysis, electronics, and magnetic materials. Source:
  • Nickelocene derivatives: By reacting bis(methylcyclopentadienyl)nickel(II) with different molecules, researchers can synthesize various functionalized nickelocene derivatives. These derivatives exhibit unique properties and find applications in catalysis, organic electronics, and bioorganometallic chemistry. Source:

Research into its Structure and Bonding

Bis(methylcyclopentadienyl)nickel(II) has been extensively studied to understand its unique structure and bonding properties. This research helps scientists develop new catalysts and materials with desired properties.

  • Metal-ligand bonding: The interaction between the nickel atom and the cyclopentadienyl rings is a subject of ongoing research. Understanding this bonding allows scientists to design new organometallic compounds with tailored properties. Source:
  • Electronic structure: The electronic properties of bis(methylcyclopentadienyl)nickel(II) are crucial for its catalytic activity and other applications. Researchers use various spectroscopic techniques to probe the electronic structure of this compound. Source: )

Bis(methylcyclopentadienyl)nickel(II) is an organonickel compound characterized by its unique structure, which features a nickel center coordinated to two methylcyclopentadienyl ligands. This compound is notable for its bright color and paramagnetic properties, similar to other metallocenes. It is represented by the chemical formula Ni(C₅H₄(CH₃))₂, where the methyl groups are attached to the cyclopentadienyl rings. The compound belongs to a class of chemicals known as metallocenes, which typically exhibit sandwich-like structures with a metal ion situated between two parallel cyclopentadienyl rings .

Typical of organometallic compounds. Key reactions include:

  • Oxidation: The compound can be oxidized to form cationic species, such as nickel(III) complexes.
  • Decomposition: Upon heating, it may decompose to yield nickel metal and gaseous hydrocarbons.
  • Coordination Reactions: It can react with phosphines and other ligands to form more complex coordination compounds .

The synthesis of bis(methylcyclopentadienyl)nickel(II) typically involves the following methods:

  • Direct Synthesis: A common method involves reacting nickel(II) acetylacetonate with methylcyclopentadiene in a suitable solvent under inert conditions.
  • Deprotonation Method: Methylcyclopentadiene can be deprotonated using a strong base like sodium hydride, followed by the addition of nickel salts such as nickel(II) chloride .

Bis(methylcyclopentadienyl)nickel(II) has several applications, particularly in catalysis:

  • Catalyst in Organic Reactions: It is used as a catalyst for hydrogenation reactions, facilitating the conversion of alkenes and ketones.
  • Polymerization: The compound serves as a catalyst in the polymerization of olefins, contributing to the production of various polymers .
  • Material Science: Its deposition techniques are explored for creating thin films of nickel for electronic applications.

Interaction studies involving bis(methylcyclopentadienyl)nickel(II) focus primarily on its reactivity with other ligands and its behavior in catalytic cycles. Research has shown that it can form stable complexes with phosphines and other donor ligands, which can enhance its catalytic properties. Additionally, studies on its interactions with substrates in hydrogenation reactions provide insights into its mechanism of action and efficiency as a catalyst.

Several compounds share structural and functional similarities with bis(methylcyclopentadienyl)nickel(II). Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Bis(cyclopentadienyl)nickel(II)MetalloceneLacks methyl substituents; simpler structure
CobaltoceneMetalloceneContains cobalt instead of nickel; different reactivity
FerroceneMetalloceneContains iron; well-studied for electronic applications
Bis(1,3-dimethylcyclopentadienyl)nickel(II)MetalloceneAdditional dimethyl groups; altered sterics and reactivity

The presence of methyl groups in bis(methylcyclopentadienyl)nickel(II) enhances its solubility and alters its electronic properties compared to other metallocenes, making it particularly useful in specific catalytic processes .

Synthetic Routes and Precursor Optimization

The synthesis of Ni(MeCp)₂ traditionally involves reacting nickel(II) salts with methylcyclopentadienyl ligands. A breakthrough method disclosed in WO2024195914A1 eliminates the need for anhydrous nickel precursors, instead utilizing hydrated NiCl₂·6H₂O and methylcyclopentadiene in tetrahydrofuran (THF) under nitrogen atmosphere. This approach simplifies purification and scales effectively, achieving 88–92% yields. Alternative routes include:

  • Reductive ligand exchange: Reacting Ni(COD)₂ (COD = 1,5-cyclooctadiene) with methylcyclopentadiene at 60°C.
  • Electrochemical synthesis: Cathodic reduction of Ni(acac)₂ (acac = acetylacetonate) in the presence of methylcyclopentadiene ligands.

Table 1: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Hydrated NiCl₂ route88–92≥97No anhydrous precursors
Ni(COD)₂ exchange78–8595Air-stable starting material
Electrochemical70–7590Solvent-free conditions

In Situ Catalyst Generation from Organometallic Precursors

Ni(MeCp)₂ serves as a precursor for highly active Ni(0) catalysts. Treatment with reducing agents like DIBAL-H generates Ni(0)-EDD complexes (EDD = electron-deficient dienes), which exhibit superior air stability compared to conventional Ni(COD)₂. These species catalyze C–C and C–N cross-couplings at 0.5–2 mol% loading, with turnover numbers (TONs) exceeding 1,000 in Miyaura borylations. Mechanistic studies reveal that the methylcyclopentadienyl ligands remain η⁵-coordinated during catalysis, while EDD ligands adopt hemilabile η¹-O binding to modulate steric and electronic effects.

Structural Modifications for Enhanced Reactivity

Ligand engineering significantly impacts Ni(MeCp)₂’s reactivity:

  • Amino-functionalized derivatives: Incorporating [2-(dimethylamino)ethyl]cyclopentadienyl ligands (CpN) enables chelation to main-group metals (e.g., Ga, In), forming heterobimetallic complexes active in σ-bond metathesis.
  • Halogenated analogs: Replacing methyl groups with CF₃ substituents increases Lewis acidity, improving performance in ethylene oligomerization.
  • Polymer-supported variants: Immobilizing Ni(MeCp)₂ on mesoporous silica enhances recyclability in hydrogenation reactions, retaining 95% activity over five cycles.

Hydrogen Bond Acceptor Count

2

Exact Mass

216.044892 g/mol

Monoisotopic Mass

216.044892 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-15

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